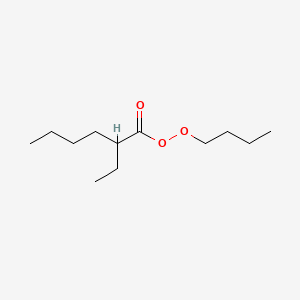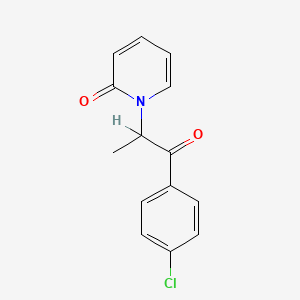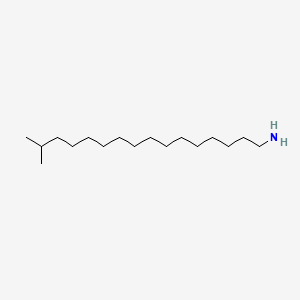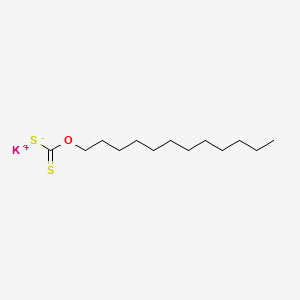
Calcium bis(2-methoxyphenolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(2-methoxyphenolate) is an organometallic compound with the chemical formula C14H14CaO4 It is composed of calcium ions coordinated with two 2-methoxyphenolate ligands
準備方法
Synthetic Routes and Reaction Conditions: Calcium bis(2-methoxyphenolate) can be synthesized through a straightforward reaction between calcium salts and 2-methoxyphenol. One common method involves the reaction of calcium chloride with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of calcium bis(2-methoxyphenolate) may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. The use of high-purity starting materials and controlled reaction environments are crucial to obtaining high-quality products.
化学反応の分析
Types of Reactions: Calcium bis(2-methoxyphenolate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenol derivatives
科学的研究の応用
Calcium bis(2-methoxyphenolate) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of calcium bis(2-methoxyphenolate) involves its interaction with various molecular targets. The compound can chelate metal ions, which may influence enzymatic activities and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its coordination with calcium ions can modulate calcium signaling pathways, affecting cellular functions.
類似化合物との比較
Calcium bis(2-methoxyphenolate) can be compared with other similar compounds such as:
Calcium bis(2-hydroxyphenolate): Similar structure but with hydroxyl groups instead of methoxy groups.
Calcium bis(2-chlorophenolate): Contains chlorine substituents instead of methoxy groups.
Calcium bis(2-nitrophenolate): Contains nitro groups instead of methoxy groups.
Uniqueness: The presence of methoxy groups in calcium bis(2-methoxyphenolate) imparts unique electronic and steric properties, making it distinct from other similar compounds
特性
CAS番号 |
94088-18-3 |
|---|---|
分子式 |
C14H14CaO4 |
分子量 |
286.34 g/mol |
IUPAC名 |
calcium;2-methoxyphenolate |
InChI |
InChI=1S/2C7H8O2.Ca/c2*1-9-7-5-3-2-4-6(7)8;/h2*2-5,8H,1H3;/q;;+2/p-2 |
InChIキー |
XCAYHQZOICITNW-UHFFFAOYSA-L |
正規SMILES |
COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















